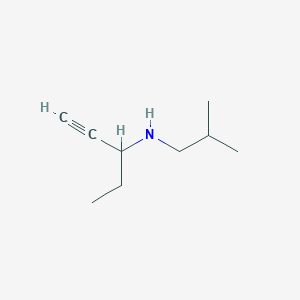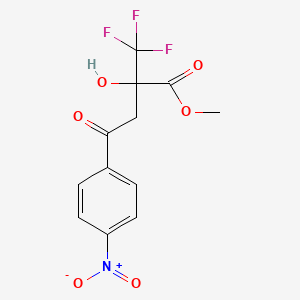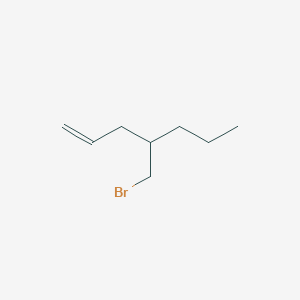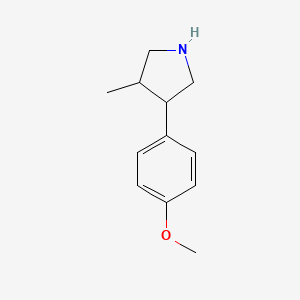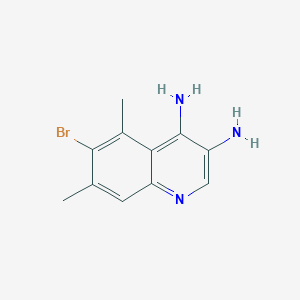
6-Bromo-5,7-dimethylquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethylquinoline-3,4-diamine typically involves the bromination of 5,7-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
6-Bromo-5,7-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 5,7-dimethylquinoline-3,4-diamine.
Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 5,7-Dimethylquinoline-3,4-diamine.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
6-Bromo-5,7-dimethylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-5,7-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups play a crucial role in its reactivity and binding affinity to biological molecules. It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromo-5,7-dimethylquinoline: Similar structure but lacks the amino groups at positions 3 and 4.
7-Bromo-2,8-dimethylquinoline: Differently substituted quinoline derivative.
2-Bromo-4,6-dimethylquinoline: Another brominated quinoline with different substitution patterns.
Uniqueness
6-Bromo-5,7-dimethylquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and development applications.
属性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
6-bromo-5,7-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-5-3-8-9(6(2)10(5)12)11(14)7(13)4-15-8/h3-4H,13H2,1-2H3,(H2,14,15) |
InChI 键 |
ORTLDUBRJPVVAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(C(=C2C(=C1Br)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


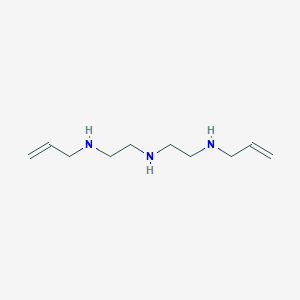
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)
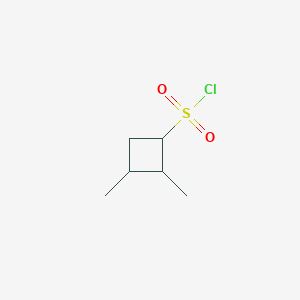
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
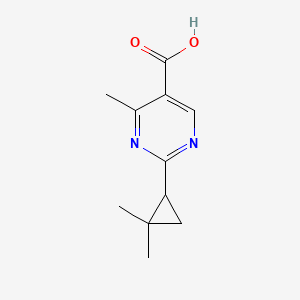
![1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)
